ilexsaponin B2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

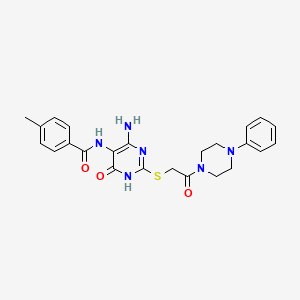

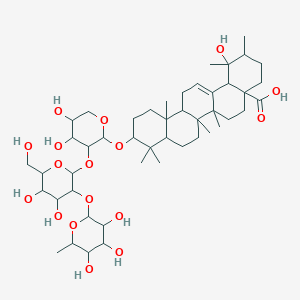

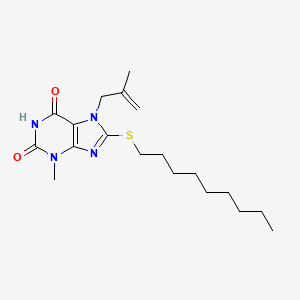

Ilexsaponin B2 is a saponin isolated from the root of Ilex pubescens Hook . It is part of a group of compounds known as triterpenoid saponins .

Synthesis Analysis

The synthesis of ilexsaponin B2 has been studied using Ultra Performance Liquid Chromatography (UPLC) and High Performance Liquid Chromatography (HPLC). The quantitative analysis of multi-components with single marker (QAMS) method was established for simultaneous determination of six triterpenoid saponins, including ilexsaponin B2 .Molecular Structure Analysis

The molecular formula of ilexsaponin B2 is C47H76O17 . Its average mass is 913.096 Da and its monoisotopic mass is 912.508240 Da .Chemical Reactions Analysis

The chemical reactions of ilexsaponin B2 have been studied using various chromatographic conditions. The relative retention value method could be adopted for accurately positioning the chromatographic peak of the six constituents .Physical And Chemical Properties Analysis

Ilexsaponin B2 has a density of 1.4±0.1 g/cm3, a boiling point of 994.7±65.0 °C at 760 mmHg, and a flash point of 284.4±27.8 °C . It has 17 H bond acceptors, 10 H bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Ilexsaponin B2 has been identified as a quality marker compound in Ilex Asprella, a plant resource known for treating inflammation-related diseases . This suggests that Ilexsaponin B2 may play a significant role in the anti-inflammatory effects of this plant.

Quality Marker in Herbal Medicine

Ilexsaponin B2 is one of the compounds screened out as quality marker compounds in Ilex Asprella . This indicates its importance in the quality evaluation of medicinal herbs, particularly those used in Traditional Chinese Medicine.

Metabolite Profiling

Ilexsaponin B2 is one of the compounds characterized in the metabolite profiling of Ilex Asprella . This suggests its potential use in the study and understanding of the metabolic pathways and processes in this plant.

Intestinal Absorption Characteristics

Research has been conducted to investigate the intestinal absorption characteristics of Ilexsaponin B2 . This could provide valuable information on its bioavailability and potential therapeutic effects when administered orally.

Potential Role in Treating Non-Alcoholic Fatty Liver Disease (NAFLD)

While the research is not directly linked to Ilexsaponin B2, it’s worth noting that other saponins from the Ilex genus, such as Ilexgenin A and Ilexsaponin A1, have shown potential in treating NAFLD . This opens up possibilities for further research into the potential therapeutic applications of Ilexsaponin B2.

Pharmacokinetic Studies

The absorption characteristics of Ilexsaponin B2 have been studied using a single-pass intestinal perfusion rat model . This kind of pharmacokinetic study can provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of Ilexsaponin B2, which is crucial for drug development.

Wirkmechanismus

Target of Action

Ilexsaponin B2, a saponin isolated from the root of Ilex pubescens Hook. et Arn, primarily targets Phosphodiesterase 5 (PDE5) and PDEI . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction .

Mode of Action

Ilexsaponin B2 acts as a potent inhibitor of PDE5 and PDEI . It binds to these enzymes and inhibits their activity, leading to an increase in the intracellular concentrations of cyclic nucleotides. The IC50 values, which represent the concentration of Ilexsaponin B2 required to inhibit 50% of the enzyme’s activity, are 48.8 μM for PDE5 and 477.5 μM for PDEI .

Biochemical Pathways

The inhibition of PDE5 and PDEI by Ilexsaponin B2 affects the cyclic nucleotide signaling pathways. These pathways play a crucial role in various physiological processes, including vascular smooth muscle relaxation and inflammation. By inhibiting PDE5 and PDEI, Ilexsaponin B2 can potentially influence these processes .

Pharmacokinetics

Information on the pharmacokinetics of Ilexsaponin B2 is limited. They are absorbed in the gastrointestinal tract and undergo metabolism in the liver

Result of Action

The molecular and cellular effects of Ilexsaponin B2’s action are primarily related to its ability to inhibit PDE5 and PDEI. By inhibiting these enzymes, Ilexsaponin B2 can increase the intracellular levels of cyclic nucleotides, leading to various downstream effects such as vasodilation and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of Ilexsaponin B2 can be influenced by various environmental factors. For instance, the presence of other compounds in the gut can affect the absorption of Ilexsaponin B2 Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound

Zukünftige Richtungen

Future studies are required to design a dosing regimen, establish a delivery route, and demonstrate the safety of use . The progress in research on these phytochemicals, particularly those related to pro-angiogenic mechanisms and applications in ischemic diseases, tissue repair, and wound healing, is summarized .

Eigenschaften

IUPAC Name |

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHRIYSRPSARCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-[3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

Q & A

Q1: What analytical techniques are commonly employed to identify and quantify Ilexsaponin B2?

A1: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for the analysis of Ilexsaponin B2. Researchers have successfully employed HPLC with diode-array detection (DAD) [], evaporative light scattering detection (ELSD) [], and mass spectrometry (MS) [] to quantify Ilexsaponin B2 in plant extracts and study its absorption characteristics [].

Q2: Can you elaborate on the use of Ilexsaponin B2 as a chemical marker for quality control of Ilex pubescens?

A2: Ilexsaponin B2, along with other characteristic compounds, has been identified as a key component in the HPLC fingerprint of Ilex pubescens []. This fingerprint allows researchers to assess the quality and consistency of different batches of the herb, helping to ensure standardized extracts for research and potential medicinal applications.

Q3: Has the structure of Ilexsaponin B2 been fully elucidated? What is known about its molecular formula and weight?

A3: Yes, the structure of Ilexsaponin B2 has been fully elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy. Researchers have used 1H-1H COSY, HSQC, and HSBC experiments to assign the NMR spectra of Ilexsaponin B2 []. While the exact molecular weight may vary slightly due to isotopic abundance, its molecular formula is generally accepted as C52H82O23 [].

Q4: What are the primary challenges associated with isolating Ilexsaponin B2 from Ilex pubescens?

A4: Isolating Ilexsaponin B2 from Ilex pubescens requires multiple steps due to the presence of other compounds with similar properties. Researchers often employ a combination of solvent extraction, silica gel column chromatography, and potentially more specialized techniques like ODS or Sephadex LH-20 column chromatography for further purification [].

Q5: Are there any studies exploring the potential of Ilexsaponin B2 as a phosphodiesterase inhibitor?

A5: Yes, research suggests that Ilexsaponin B2 might act as a phosphodiesterase inhibitor []. In vitro studies have shown that it exhibits dose-dependent inhibitory activity against PDE1 and PDE5A, enzymes involved in regulating cyclic nucleotide signaling pathways []. This finding opens avenues for further research into its therapeutic potential in conditions where modulating these pathways is beneficial.

Q6: Is there evidence suggesting that the presence of other compounds in Ilex pubescens extracts might influence the absorption of Ilexsaponin B2?

A6: Research utilizing a single-pass intestinal perfusion (SPIP) rat model indicates that the absorption of Ilexsaponin B2 may be enhanced when administered as part of the total saponins extract from Ilex pubescens compared to administration as a single compound []. This suggests a potential synergistic effect of co-existing components on the intestinal permeability of Ilexsaponin B2.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

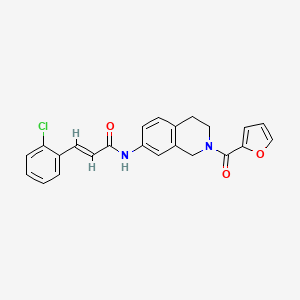

![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)

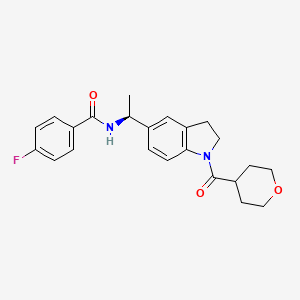

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)

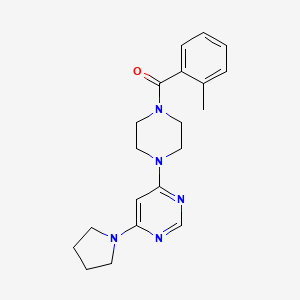

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-3-methyl-benzenesulfonyl)-piperazine](/img/structure/B2395828.png)